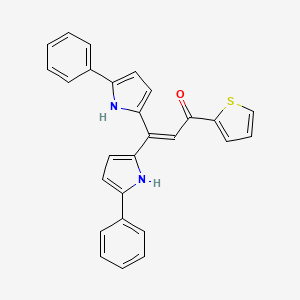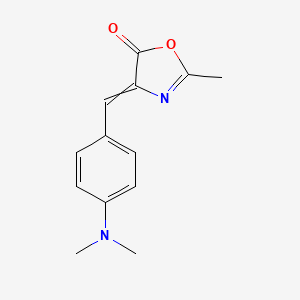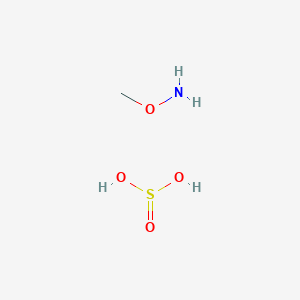
5,5'-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is a chemical compound that belongs to the class of dioxazinanes These compounds are characterized by their unique ring structures, which consist of oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) typically involves the reaction of ethane-1,2-diol with a suitable dioxazinane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the dioxazinane rings. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted dioxazinanes.
Applications De Recherche Scientifique
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between dioxazinanes and biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug discovery.
Industry: In industrial applications, 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is used in the production of polymers and other materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The dioxazinane rings in the compound can participate in various chemical reactions, leading to the formation of different products. The exact mechanism of action depends on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Ethene-1,2-diyl)bis(1,3,5-dioxazinane): This compound has a similar structure but with an ethene linkage instead of an ethane linkage.
5,5’-(Methane-1,2-diyl)bis(1,3,5-dioxazinane): This compound has a methane linkage, which affects its reactivity and properties.
5,5’-(Propane-1,2-diyl)bis(1,3,5-dioxazinane): This compound has a propane linkage, leading to different chemical and physical properties.
Uniqueness
5,5’-(Ethane-1,2-diyl)bis(1,3,5-dioxazinane) is unique due to its specific ethane linkage, which influences its reactivity and stability. The compound’s ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
805231-52-1 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-[2-(1,3,5-dioxazinan-5-yl)ethyl]-1,3,5-dioxazinane |
InChI |
InChI=1S/C8H16N2O4/c1(9-3-11-7-12-4-9)2-10-5-13-8-14-6-10/h1-8H2 |
Clé InChI |
GGJPAVNUERGHGJ-UHFFFAOYSA-N |
SMILES canonique |
C1N(COCO1)CCN2COCOC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)





![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)


![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)

